molecular formula C17H14N2O3S B5548605 (4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid CAS No. 7669-21-8

(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid

Cat. No.: B5548605
CAS No.: 7669-21-8
M. Wt: 326.4 g/mol
InChI Key: YHPXYKMSQIMFLO-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid typically involves the reaction of thiosemicarbazide with aromatic aldehydes to form thiazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)-N-phenylacetamide
  • N-(3-Chlorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Uniqueness

(4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)-acetic acid stands out due to its unique combination of a thiazolidine ring and acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(21)11-14-16(22)19(13-9-5-2-6-10-13)17(23-14)18-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPXYKMSQIMFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200723
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-21-8
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7669-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-3-phenyl-2-(phenylimino)-5-thiazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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